molecular formula C15H13N3 B14436181 N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine CAS No. 76061-10-4

N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine

Cat. No.: B14436181
CAS No.: 76061-10-4
M. Wt: 235.28 g/mol
InChI Key: BJNXNKBPXYNEBJ-UHFFFAOYSA-N
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Description

N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine is an organic compound that belongs to the class of benzimidazole derivatives This compound is characterized by the presence of a benzimidazole ring attached to a methanimine group, which is further connected to a 4-methylphenyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine typically involves the condensation of 2-aminobenzimidazole with 4-methylbenzaldehyde. The reaction is usually carried out in the presence of a suitable catalyst, such as acetic acid, under reflux conditions. The reaction mixture is heated to a temperature of around 80-100°C for several hours until the desired product is formed. The product is then purified by recrystallization or column chromatography to obtain a pure compound.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up by using larger reaction vessels and optimizing the reaction conditions to improve yield and efficiency. Continuous flow reactors and automated synthesis systems can be employed to streamline the production process and ensure consistent quality of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate to form corresponding benzimidazole derivatives.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride to yield reduced forms of the compound.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the methanimine group can be replaced by other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; reaction conditionsacidic or basic medium, room temperature to elevated temperatures.

    Reduction: Sodium borohydride, lithium aluminum hydride; reaction conditionssolvent such as ethanol or tetrahydrofuran, room temperature to reflux.

    Substitution: Amines, thiols; reaction conditionssolvent such as dichloromethane or ethanol, room temperature to reflux.

Major Products Formed

    Oxidation: Benzimidazole derivatives with oxidized functional groups.

    Reduction: Reduced forms of the original compound with altered functional groups.

    Substitution: Substituted benzimidazole derivatives with new functional groups replacing the methanimine group.

Scientific Research Applications

    Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules and as a ligand in coordination chemistry.

    Biology: It has shown potential as an antimicrobial and antifungal agent, with studies indicating its effectiveness against certain bacterial and fungal strains.

    Medicine: Research has explored its potential as an anticancer agent, with some studies suggesting that it may inhibit the growth of cancer cells by interfering with specific molecular pathways.

    Industry: The compound is used in the development of new materials, such as polymers and coatings, due to its unique chemical properties.

Mechanism of Action

The mechanism of action of N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine involves its interaction with specific molecular targets and pathways. In biological systems, the compound can bind to enzymes or receptors, inhibiting their activity and disrupting cellular processes. For example, as an antimicrobial agent, it may inhibit the synthesis of essential proteins or nucleic acids in microorganisms, leading to their death. As an anticancer agent, it may interfere with signaling pathways that regulate cell growth and division, thereby inhibiting the proliferation of cancer cells.

Comparison with Similar Compounds

N-(1H-Benzimidazol-2-yl)-1-(4-methylphenyl)methanimine can be compared with other benzimidazole derivatives, such as:

    N-(1H-Benzimidazol-2-yl)-1-phenylmethanimine: Lacks the methyl group on the phenyl ring, which may affect its biological activity and chemical reactivity.

    N-(1H-Benzimidazol-2-yl)-1-(4-chlorophenyl)methanimine: Contains a chlorine atom instead of a methyl group, which can influence its antimicrobial and anticancer properties.

    N-(1H-Benzimidazol-2-yl)-1-(4-nitrophenyl)methanimine:

The uniqueness of this compound lies in its specific substitution pattern, which can influence its chemical behavior and biological activity, making it a valuable compound for various research and industrial applications.

Properties

CAS No.

76061-10-4

Molecular Formula

C15H13N3

Molecular Weight

235.28 g/mol

IUPAC Name

N-(1H-benzimidazol-2-yl)-1-(4-methylphenyl)methanimine

InChI

InChI=1S/C15H13N3/c1-11-6-8-12(9-7-11)10-16-15-17-13-4-2-3-5-14(13)18-15/h2-10H,1H3,(H,17,18)

InChI Key

BJNXNKBPXYNEBJ-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)C=NC2=NC3=CC=CC=C3N2

Origin of Product

United States

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